N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride
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Overview
Description
N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride is a chemical compound with the molecular formula C12H11ClN4O4 and a molar mass of 310.69314 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride typically involves the reaction of 5-nitro-2-furyl vinyl ketone with pyridazine derivatives under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This compound may also interact with enzymes and proteins, disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide
- 5-Nitro-2-furyl derivatives
- Pyridazine derivatives
Uniqueness
N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride stands out due to its unique combination of a nitrofuryl group and a pyridazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
94248-98-3 |
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Molecular Formula |
C12H11ClN4O4 |
Molecular Weight |
310.69 g/mol |
IUPAC Name |
N-[6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyridazin-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C12H10N4O4.ClH/c1-8(17)13-11-6-3-9(14-15-11)2-4-10-5-7-12(20-10)16(18)19;/h2-7H,1H3,(H,13,15,17);1H/b4-2+; |
InChI Key |
NJCILZCTUYOPQD-VEELZWTKSA-N |
Isomeric SMILES |
CC(=O)NC1=NN=C(C=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-].Cl |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)C=CC2=CC=C(O2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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